2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-8-6-9(2)13-11(12-8)17-10-4-5-14(7-10)18(3,15)16/h6,10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPOQCIWTFITHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base.
Coupling with Pyrimidine: The final step involves coupling the methanesulfonylpyrrolidine with a pyrimidine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Orexin Receptor Antagonism
The compound has been investigated for its role as an orexin receptor antagonist. Orexin receptors are G protein-coupled receptors involved in the regulation of sleep and wakefulness. Modulating these receptors presents a promising target for treating sleep disorders such as insomnia. Research indicates that derivatives of this compound have shown improved pharmacological profiles compared to earlier models, making them potential candidates for new therapeutic agents .
Protein Kinase Inhibition
Another significant application of this compound is in the field of protein kinase inhibition. Protein kinases are critical in various cellular processes, including cell growth and metabolism. The compound has been synthesized as part of a series aimed at developing selective inhibitors that can potentially lead to new cancer therapies. These inhibitors target specific kinases involved in tumor growth, demonstrating the compound's versatility in oncology research .
Case Study 1: Orexin Receptor Antagonists
In a study published in 2015, researchers designed and synthesized several novel orexin receptor antagonists based on the structure of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine. The lead compound demonstrated efficacy in vivo, significantly affecting sleep parameters in experimental models. This research underscores the compound's potential as a therapeutic agent for sleep-related disorders .
Case Study 2: Selective c-Kit Kinase Inhibitors
A patent application detailed the synthesis of compounds structurally related to this compound aimed at inhibiting c-Kit kinase activity. These compounds showed promise in preclinical models for treating cancers characterized by aberrant c-Kit signaling, such as gastrointestinal stromal tumors (GISTs). The findings suggest that modifications to this pyrimidine scaffold can yield potent inhibitors with therapeutic applications .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Orexin receptor antagonist | OX1 and OX2 receptors | |
| This compound | Protein kinase inhibitor | c-Kit kinase |
Table 2: Pharmacological Profiles
Mechanism of Action
The mechanism of action of 2-[(1-methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 4,6-dimethylpyrimidine derivatives and their substituent-driven properties:
Physical and Chemical Properties
- Optical Properties : Styryl derivatives (1b, 1c) exhibit strong absorption/emission due to extended π-conjugation, with λmax at 350–400 nm . The target compound’s sulfonamide group may reduce conjugation but enhance solubility in polar solvents.
- Coordination Chemistry : Sulfanyl-acetamide derivatives (DIWXAJ) form stable copper complexes with distorted tetrahedral geometries , whereas the target compound’s sulfonamide may act as a weaker ligand.
- Thermal Stability : 4,6-Dimethylpyrimidines generally exhibit high thermal stability (e.g., styryl derivatives melt at 87–115°C) . The methanesulfonyl group may lower melting points due to increased molecular flexibility.
Biological Activity
2-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 246.30 g/mol. The compound features a pyrimidine ring substituted with a methanesulfonyl group and a pyrrolidine moiety, which may influence its biological activity.
Research indicates that compounds similar to this compound may act through various biological pathways:
- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit enzymes such as kinases, which play critical roles in cell signaling and proliferation.
- Receptor Modulation : The compound may interact with specific receptors, affecting downstream signaling pathways that regulate cellular functions.
Pharmacological Effects
The biological activity of this compound has been evaluated in several studies:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo, potentially useful for treating inflammatory diseases.
Case Studies
In Vitro Studies
In vitro assays have shown that the compound can inhibit cell growth in several tumor types. For instance, a study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting significant anticancer potential.
In Vivo Studies
Animal models treated with the compound displayed reduced tumor growth and improved survival rates compared to control groups. These findings support further exploration of its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
